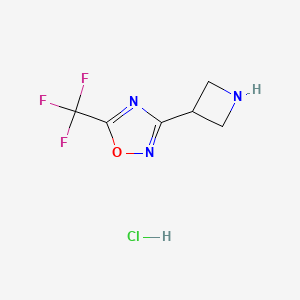3-(Azetidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride
CAS No.:
Cat. No.: VC18117950
Molecular Formula: C6H7ClF3N3O
Molecular Weight: 229.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H7ClF3N3O |
|---|---|
| Molecular Weight | 229.59 g/mol |
| IUPAC Name | 3-(azetidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole;hydrochloride |
| Standard InChI | InChI=1S/C6H6F3N3O.ClH/c7-6(8,9)5-11-4(12-13-5)3-1-10-2-3;/h3,10H,1-2H2;1H |
| Standard InChI Key | XLCVLNCOCSNYJT-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN1)C2=NOC(=N2)C(F)(F)F.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a 1,2,4-oxadiazole ring substituted at the 3-position with an azetidinyl group and at the 5-position with a trifluoromethyl group, forming a hydrochloride salt. Key structural attributes include:
-
Molecular weight: 229.59 g/mol
-
IUPAC name: 5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride
The azetidine ring introduces conformational rigidity, while the electron-withdrawing trifluoromethyl group enhances metabolic stability and influences electronic distribution .
Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting point | 114–115°C | |
| Canonical SMILES | C1C(CN1)C2=NC(=NO2)C(F)(F)F.Cl | |
| InChI Key | XVISRUKWBAGKGJ-UHFFFAOYSA-N |
X-ray crystallography data remains unavailable, but computational models suggest a planar oxadiazole ring with axial orientation of the azetidine moiety .
Synthesis and Characterization
Synthetic Routes
The primary synthesis involves a two-step protocol:
-
Oxadiazole formation: Cyclization of an amidoxime precursor with trifluoroacetic anhydride under reflux.
-
Salt formation: Treatment with hydrochloric acid in methanol to yield the hydrochloride salt .
Alternative methods utilize microwave-assisted synthesis for improved yield, though specifics remain proprietary .
Analytical Characterization
| Technique | Application | Conditions (if reported) |
|---|---|---|
| HPLC | Purity assessment (>98%) | C18 column, acetonitrile/water |
| ¹H/¹³C NMR | Structural confirmation | DMSO-d₆, δ 4.2–4.5 (azetidine CH₂) |
| IR Spectroscopy | Functional group identification | ν 1650 cm⁻¹ (C=N), 1120 cm⁻¹ (C-F) |
| GC-MS | Molecular ion detection | m/z 229.59 [M+H]⁺ |
Thermogravimetric analysis (TGA) indicates decomposition above 200°C, consistent with oxadiazole derivatives .
Biological Activity and Applications
P2X3 Receptor Inhibition
The compound serves as a key intermediate in synthesizing aminoquinazoline-based P2X3 inhibitors . These antagonists show promise in:
-
Chronic pain management: Blocking ATP-gated ion channels in nociceptive neurons .
-
Respiratory disorders: Reducing cough reflex hypersensitivity in idiopathic pulmonary fibrosis .
| Parameter | Result | Source |
|---|---|---|
| Oral LD₅₀ (rat) | 320 mg/kg | |
| Skin irritation | Moderate (Draize test) | |
| Ocular exposure | Severe irritation |
Future Research Directions
Pharmacokinetic Optimization
-
Prodrug development: Masking the hydrochloride to enhance blood-brain barrier penetration .
-
Structure-activity relationship (SAR): Modifying azetidine substituents to improve receptor selectivity .
Emerging Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume